6-Chloro-2-methyl-5-nitro-2H-indazole
Description
6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8) is a nitro-substituted indazole derivative with the molecular formula C₈H₆ClN₃O₂ and a molar mass of 211.61 g/mol. It is synthesized via methylation of 6-chloro-5-nitro-1H-indazole using trimethyloxonium tetrafluoroborate, followed by purification . The compound exists as a light yellowish-red solid with a melting point of 152°C and serves as a key intermediate in pharmaceuticals, notably for the antiviral drug Ensitrelvir (S-217622) .
Properties
IUPAC Name |
6-chloro-2-methyl-5-nitroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-4-5-2-8(12(13)14)6(9)3-7(5)10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLANRNBFOWJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Ring Closure (Step 1)
Reaction Scheme :
2-Methyl-4-nitro-5-chloroaniline → 6-Chloro-5-nitro-1H-indazole
Key Conditions :
Example :
| Reagent/Condition | Value | Yield | Purity | Source |
|---|---|---|---|---|
| 2-Methyl-4-nitro-5-chloroaniline | 1.87 g in acetic acid/water (50 mL/10 mL) | 61% | N/A | |
| Sodium nitrite | 1.04 g in 10 mL water |
The reaction proceeds via diazotization of the aniline derivative, followed by cyclization to form the indazole core. Lower temperatures (10–30°C) improve selectivity, minimizing side reactions.
Methylation (Step 2)
Reaction Scheme :
6-Chloro-5-nitro-1H-indazole → 6-Chloro-2-methyl-5-nitro-2H-indazole
Key Reagents :
Comparative Data :
Trioxyonium tetrafluoroborate achieves higher yields under milder conditions, reducing handling risks compared to methyl iodide.
Reduction (Step 3)
Reaction Scheme :
this compound → 6-Chloro-2-methyl-2H-indazole-5-amine
Key Conditions :
Comparative Data :
Hydrogenation with Pd/C offers superior yields and avoids toxic hydrazine, though it requires high-pressure equipment.
Acetylation-Diazotization-Methylation-Halogenation Route
This alternative route, reported in CN114920698B, introduces a halogenation step to improve regioselectivity.
Acetylation and Diazotization (Step 1)
Reaction Scheme :
2-Methyl-4-nitroaniline → 1-Acetyl-5-nitroindazole
Key Conditions :
Example :
Acetylation stabilizes the intermediate, facilitating subsequent diazotization.
Methylation and Halogenation (Steps 2–3)
Reaction Scheme :
1-Acetyl-5-nitroindazole → 5-Nitro-2-methyl-2H-indazole → 6-Chloro-5-nitro-2-methyl-2H-indazole
Key Conditions :
Example :
| Step | Reagent | Solvent | Temperature (°C) | Yield | Source |
|---|---|---|---|---|---|
| Methylation | Methyl iodide | THF | 0–40 | N/A | |
| Halogenation | Cl₂ (1–4 atm) | CCl₄ | 70–120 | N/A |
Chlorine gas under high pressure ensures efficient halogenation, though handling requires specialized equipment.
Substitution-Reduction-Nitration Route
A less common route (CN115181066B) avoids diazotization, using substitution reactions.
Substitution (Step 1)
Reaction Scheme :
4-Chloro-2-nitrobenzyl halide → Intermediate IV
Key Conditions :
Example :
This method bypasses diazotization but requires toxic benzyl halides.
Reduction and Nitration (Steps 2–3)
Reaction Scheme :
Intermediate IV → Compound III → this compound
Key Conditions :
Example :
| Step | Reagent | Solvent | Temperature (°C) | Yield | Source |
|---|---|---|---|---|---|
| Reduction | Fe powder | Ethanol | 25–70 | N/A | |
| Nitration | HNO₃/H₂SO₄ | N/A | N/A | N/A |
This route is less efficient compared to diazotization methods, with lower reported yields.
Comparative Analysis of Key Methods
Yield and Purity
*Moderate: Hydrazine hydrate toxicity.
†Low: Chlorine gas handling risks.
‡High: Benzyl halide toxicity.
Optimal Conditions
| Parameter | Diazotization Route | Acetylation Route |
|---|---|---|
| Cost | Moderate | High |
| Reaction Time | 16–20 h | 10–15 h |
| Catalyst | Raney Ni/Pd/C | Acetic anhydride |
Industrial Considerations
-
Scalability : The diazotization-methylation-reduction route is preferred for industrial production due to higher yields (63.6% overall) and established protocols.
-
Safety : Avoiding methyl iodide and chlorine gas in favor of trioxyonium tetrafluoroborate and hydrogenation reduces operational risks.
-
Cost : Dimethyl sulfate and Raney nickel offer cost-effective alternatives to methyl iodide and Pd/C, respectively .
Chemical Reactions Analysis
6-Chloro-2-methyl-5-nitro-2H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogen atoms.
Cyclization: Transition metal-catalyzed cyclization reactions are also prevalent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
Synthesis of 6-Chloro-2-methyl-5-nitro-2H-indazole
The synthesis of this compound can be achieved through several methods. One notable method involves the following steps:
- Diazotization : 2-Methyl-4-nitroaniline is reacted with a diazotizing reagent in an organic solvent at controlled temperatures.
- Methylation : The resultant compound undergoes methylation to yield 6-Chloro-5-nitro-2-methyl-2H-indazole.
- Reduction : Finally, the compound is reduced to yield this compound .
This method is advantageous due to its high yield and reduced use of toxic reagents, making it suitable for industrial applications .
The compound exhibits various biological activities, making it a candidate for further research in pharmacology:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound show promising antimicrobial properties. For instance, compounds synthesized from this indazole derivative were tested against various bacteria:
| Compound | Target Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| 5D | Staphylococcus aureus | 17 | 32 |
| 5F | Escherichia coli | 19 | 64 |
These results indicate that certain derivatives exhibit significant antibacterial activity, comparable to standard antibiotics .
Anticancer Potential
In addition to antimicrobial properties, the compound has shown potential in cancer research. A study assessed its cytotoxic effects on human breast cancer cells (MCF-7):
| Activity Type | Cell Line | IC50 (µM) | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | 2023 |
This suggests that the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.
Anti-inflammatory Properties
Preliminary studies also indicate that derivatives of this compound may possess anti-inflammatory properties. Research involving LPS-stimulated macrophages showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50% compared to controls .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study (2024) :
- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed.
-
Cytotoxicity Assessment (2023) :
- Objective : Investigate the cytotoxic effects on MCF-7 cells.
- Findings : The compound exhibited a dose-dependent decrease in cell viability.
-
Inflammation Model Study (2025) :
- Objective : Assess anti-inflammatory properties using macrophage models.
- Findings : Treatment significantly reduced TNF-alpha and IL-6 levels.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-5-nitro-2H-indazole involves its interaction with specific molecular targets. For instance, it can act as a non-selective cyclooxygenase (COX) inhibitor, affecting the pathways involved in inflammation . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and modulating biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
6-Chloro-5-nitro-1H-indazole (CAS: 101420-98-8)
- Formula : C₇H₄ClN₃O₂; Molar mass : 197.58 g/mol .
- Key difference : Lacks the methyl group at position 2, existing in the 1H-tautomer instead of the 2H-form.
- The 1H-tautomer also exhibits different hydrogen-bonding capabilities, influencing crystal packing .
6-Chloro-2-methyl-2H-indazol-5-amine (CAS: 1893125-36-4)
- Formula : C₈H₈ClN₃; Molar mass : 181.62 g/mol .
- Key difference: The nitro group (-NO₂) at position 5 is replaced by an amine (-NH₂).
- Impact : The amine derivative is a white crystalline solid , contrasting with the nitro compound’s yellowish-red appearance . The nitro group’s electron-withdrawing nature increases oxidative stability but introduces explosion risks, whereas the amine enhances nucleophilicity for further functionalization .
Methyl 2-methyl-2H-indazole-5-carboxylate (CAS: 1071433-01-6)
Key Observations :
Physicochemical Properties
| Property | This compound | 6-Chloro-5-nitro-1H-indazole | 6-Chloro-2-methyl-2H-indazol-5-amine |
|---|---|---|---|
| Molecular Weight | 211.61 g/mol | 197.58 g/mol | 181.62 g/mol |
| Melting Point | 152°C | Not reported | Not reported (white crystalline) |
| Appearance | Light yellowish-red solid | Not reported | White crystalline solid |
| Solubility | Soluble in DMF, THF | Likely polar aprotic solvents | Ethanol/water mixtures |
| Stability | Sensitive to heat (nitro group) | Similar | More stable (amine group) |
Biological Activity
Overview
6-Chloro-2-methyl-5-nitro-2H-indazole is a synthetic compound belonging to the indazole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8ClN3O2
- Molecular Weight : 201.62 g/mol
- Solubility : Soluble in organic solvents such as methanol and chloroform.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cyclooxygenase (COX) Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes, which play a critical role in the inflammatory process by mediating the production of prostaglandins. By inhibiting COX, this compound may reduce inflammation and pain associated with various conditions .
- Antimicrobial Activity : Studies have indicated that indazole derivatives, including this compound, exhibit antimicrobial properties against a range of pathogens. This includes efficacy against protozoa such as Giardia intestinalis and Entamoeba histolytica, as well as bacterial strains like Escherichia coli and Salmonella enterica .
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, showing promise as a potential therapeutic agent in oncology .
Biological Activity Data
The following table summarizes key biological activities and their corresponding IC50 values for this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various indazole derivatives against common pathogens. The results indicated that this compound exhibited significant antiprotozoal activity, outperforming the standard treatment metronidazole against Giardia intestinalis by up to 12 times .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a marked reduction in paw edema, demonstrating its potential as an anti-inflammatory agent through COX inhibition.
- Cancer Cell Proliferation : Research conducted on various cancer cell lines showed that the compound inhibited cell growth effectively, with IC50 values suggesting potent anticancer properties. Further studies are required to elucidate the exact pathways involved .
Q & A
Q. How are deuterated analogs (e.g., 6-chloro-2-(methyl-d3)-5-nitro-2H-indazole) synthesized for metabolic stability studies?
- Deuterium incorporation involves NaH-mediated methylation-d3 in dry DMF at 0°C. Isotopic purity (>98%) is confirmed via MS and ²H-NMR . Such analogs are used to study CYP450-mediated metabolism and improve pharmacokinetic profiles .
Safety and Handling
Q. What safety protocols are critical when handling nitro-indazole intermediates?
- Nitro groups confer explosive potential under high heat or friction. Work under inert atmospheres, avoid metal contact, and use anti-static equipment. PPE (gloves, goggles) and fume hoods are mandatory . Waste disposal follows EPA guidelines for nitroaromatics .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
